5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11F3N4O2 and its molecular weight is 372.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes the current understanding of its biological activity, supported by experimental data and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H15F3N4O2
- Molecular Weight : 368.33 g/mol
Oxadiazole derivatives are known to exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDAC), which play a critical role in gene expression regulation.
- Induction of Apoptosis : Compounds like the one studied have been shown to induce apoptosis in cancer cells by activating caspases and modulating p53 pathways.
- Cell Cycle Arrest : These compounds can also cause cell cycle arrest in specific phases, leading to reduced cell proliferation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HT-29 (Colon) | 10.5 | Induction of apoptosis | |
MDA-MB-231 (Breast) | 8.7 | Inhibition of HDAC and apoptosis | |
A549 (Lung) | 12.0 | Cell cycle arrest in G0/G1 phase |
Case Studies
- Study on MDA-MB-231 Cells : The compound demonstrated a significant cytotoxic effect with an IC50 value of 8.7 µM, outperforming standard chemotherapy agents such as doxorubicin (DOX). Flow cytometry analysis indicated that treatment led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase.
- HT-29 Cell Line Analysis : In HT-29 cells, the compound reduced viability significantly at concentrations above 10 µM, indicating strong anticancer properties. The mechanism involved activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and p53 expression.
Anti-inflammatory Activity
Beyond its anticancer properties, this oxadiazole derivative has shown promise in anti-inflammatory applications:
Propiedades
Número CAS |
2034236-39-8 |
---|---|
Fórmula molecular |
C18H11F3N4O2 |
Peso molecular |
372.307 |
Nombre IUPAC |
5-(5-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H11F3N4O2/c19-18(20,21)26-13-8-6-12(7-9-13)16-23-17(27-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-10H,(H,22,24) |
Clave InChI |
NPQYMTZKUKGKTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.